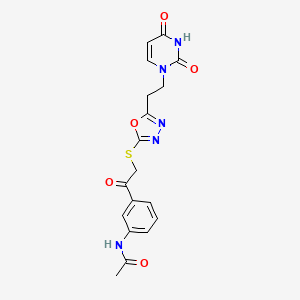

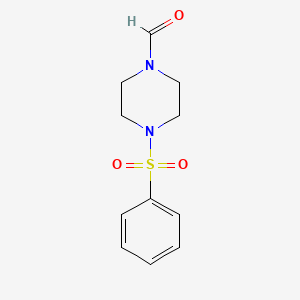

![molecular formula C9H12BrClN2O2 B2894675 2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride CAS No. 2375261-79-1](/img/structure/B2894675.png)

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride” is a derivative of imidazopyridine . It has a molecular formula of C6H9BrClN3 . It is related to a class of compounds that are useful as rigid linkers in PROTAC development for targeted protein degradation as well as chemical conjugates .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom attached to an imidazopyridine ring . The SMILES string representation of a similar compound, 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, is Brc1cnc2CCCCn12 .科学的研究の応用

Synthetic Organic Chemistry

Research demonstrates that halogenated derivatives of imidazo[1,2-a]pyridines, such as those obtained through bromination, serve as key intermediates in the synthesis of complex heterocyclic compounds. These processes often utilize acetic acid as a solvent or reagent, indicating the versatility of halogenated imidazo[1,2-a]pyridines in synthetic routes (Yutilov et al., 2005).

Halogenation Reactions

The study of halogenation reactions, particularly involving imidazo[1,2-a]pyridines, is pivotal in organic synthesis. These reactions can lead to the selective introduction of bromine or chlorine atoms into specific positions of the heterocyclic ring, facilitating the synthesis of diverse derivatives with potential pharmacological properties (Yutilov et al., 2005).

Exploration of Novel Compounds

The structural manipulation of imidazo[1,2-a]pyridines through halogenation and other reactions opens avenues for the creation of novel compounds. These entities are studied for various biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The synthesis of such compounds involves intricate reactions, highlighting the compound's utility in developing new therapeutic agents (Sabry et al., 2013).

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as tetrahydroimidazo[1,2-a]pyrazine derivatives, have been found to interact with the gaq protein subfamily . The Gaq family members are crucial and ubiquitously expressed, playing a significant role in activating their major downstream effector, the enzyme phospholipase C-b (PLCb) .

Mode of Action

Based on the interaction of similar compounds with the gaq protein subfamily, we can infer that en300-7442455 might also interact with these proteins, leading to the activation of plcb .

Biochemical Pathways

Upon activation by Gaq family members, PLCb leads to the hydrolysis of membrane-bound phosphatidyl-inositol-4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and myo-inositol 1,4,5-trisphosphate (IP3) . DAG activates protein kinase C, while IP3 initiates the release of calcium ions from the endoplasmic or sarcoplasmic reticulum into the cytosol by opening IP3-sensitive calcium channels . This modulation of the Gaq protein subfamily is of particular relevance, as its members account for a wide variety of cellular responses .

Result of Action

The activation of the gaq protein subfamily and the subsequent biochemical pathways can lead to important physiological functions, such as platelet aggregation and insulin-stimulated glucose transport, as well as pathophysiological consequences, such as heart failure and cancer .

特性

IUPAC Name |

2-(3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O2.ClH/c10-7-4-11-8-2-1-6(3-9(13)14)5-12(7)8;/h4,6H,1-3,5H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGLZTKILKGMOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=C(N2CC1CC(=O)O)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetic acid;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

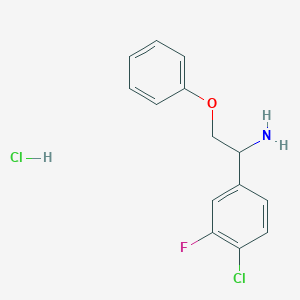

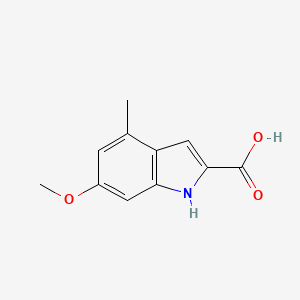

![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

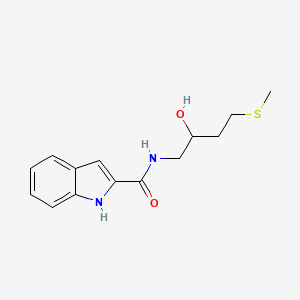

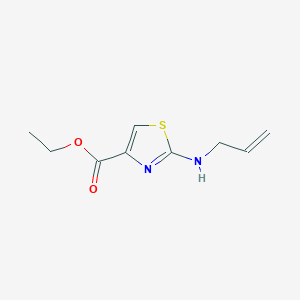

![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)

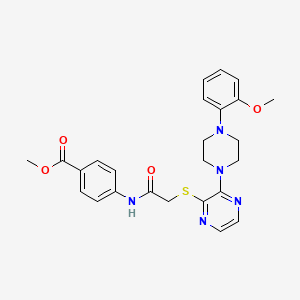

![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)

![1-Cyclopropyl-3-{[4-(trifluoromethyl)phenyl]methyl}-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2894601.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2894612.png)